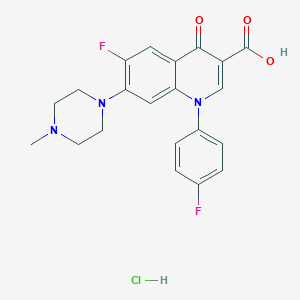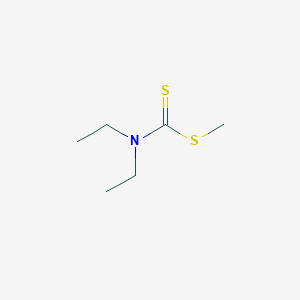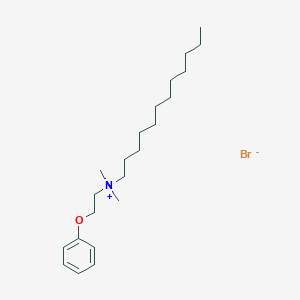
エリトロノライドB
概要
説明
Erythronolide B is a macrolide compound that serves as a crucial intermediate in the biosynthesis of erythromycin, a widely used antibiotic. It is a 14-membered lactone ring structure with multiple chiral centers, making it a complex molecule of significant interest in organic chemistry and pharmaceutical research .
科学的研究の応用
Erythronolide B has numerous applications in scientific research:
Chemistry: Used as a model compound for studying complex macrolide synthesis and enzyme-catalyzed reactions.
Biology: Investigated for its role in the biosynthesis of erythromycin and other macrolide antibiotics.
Medicine: Serves as a precursor for erythromycin, which is used to treat various bacterial infections.
Industry: Employed in the production of erythromycin and its derivatives through fermentation and chemical synthesis
作用機序
Target of Action
The primary target of Erythronolide B is the 6-deoxyerythronolide B hydroxylase . This enzyme is found in the organism Saccharopolyspora erythraea , which is a soil-dwelling actinomycete .
Mode of Action
Erythronolide B interacts with its target, the 6-deoxyerythronolide B hydroxylase, through a NADPH-dependent conversion . This interaction involves the insertion of an oxygen atom at the 6S position of 6-deoxyerythronolide B . This process requires the participation of a ferredoxin .
Biochemical Pathways
The biosynthesis of Erythronolide B involves a series of enzymatic reactions. It starts with the reaction of propionyl CoA with methylmalonyl CoA, generating a compound enantioselectively . This compound undergoes diastereoselective reduction to deliver a β-hydroxy thioester . The resulting β-ketothioester is reduced to a β-hydroxyester, which reacts with additional methylmalonyl CoA and NADPH to generate a precursor . Lactonization then provides 6-deoxyerythronolide B, from which Erythronolide B is formed by oxidation .
Result of Action
The result of Erythronolide B’s action is the formation of erythronolide B (EB) from 6-deoxyerythronolide B (6-DEB) through the insertion of an oxygen atom at the 6S position of 6-DEB . This process results in a molecule with significant biological activity.
Action Environment
The action of Erythronolide B is influenced by environmental factors. For instance, the enzyme 6-deoxyerythronolide B hydroxylase, which is the target of Erythronolide B, is found in the soil-dwelling actinomycete Saccharopolyspora erythraea . This suggests that the action of Erythronolide B may be influenced by the conditions in the soil environment where this organism is found.
生化学分析
Biochemical Properties
Erythronolide B plays a significant role in biochemical reactions, particularly in the biosynthesis of erythromycin . It is synthesized from acyl-CoA precursors by polyketide synthases (PKSs), a process that involves a series of enzymatic reactions . The enzymes involved in this process include acyl transferase (AT), acyl-carrier protein (ACP), and ketosynthase (KS) domains . The cytochrome P450 oxidase EryF catalyzes the C6 hydroxylation of 6-deoxyerythronolide B to form Erythronolide B .
Cellular Effects
In Escherichia coli, the production of the polyketide skeleton 6-deoxyerythronolide B, a precursor to Erythronolide B, has been demonstrated . The production of Erythronolide B influences the cellular metabolism of E. coli, leading to changes in cell function
Molecular Mechanism
The molecular mechanism of Erythronolide B involves a series of enzymatic reactions. The cytochrome P450 oxidase EryF plays a crucial role in the formation of Erythronolide B. It catalyzes the C6 hydroxylation of 6-deoxyerythronolide B, which is the initial rate-limiting modification in a multi-step pathway to convert 6-deoxyerythronolide B into erythromycin .
Metabolic Pathways
Erythronolide B is involved in the metabolic pathway of erythromycin biosynthesis . The biosynthetic pathways of L-mycarose, D-desosamine, and methylmalonyl-CoA and methylpropionyl-CoA precursors of Erythronolide B have been reviewed .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of erythronolide B typically involves the enzyme-catalyzed reaction of propionyl coenzyme A with methylmalonyl coenzyme A. This reaction generates a series of intermediates through diastereoselective reductions and condensations, ultimately forming the macrolide structure . The process includes the following steps:
Enzyme-catalyzed reactions: Propionyl coenzyme A reacts with methylmalonyl coenzyme A to form a β-hydroxy thioester.
Reduction and condensation: The β-hydroxy thioester undergoes reduction and Claisen condensation to form the seco acid precursor.
Lactonization: The seco acid precursor undergoes lactonization to form 6-deoxyerythronolide B, which is then oxidized to erythronolide B.
Industrial Production Methods: Industrial production of erythronolide B often involves fermentation processes using genetically engineered strains of Saccharopolyspora erythraea. These strains are optimized to produce high yields of erythronolide B through the manipulation of metabolic pathways and enzyme activities .
化学反応の分析
Types of Reactions: Erythronolide B undergoes various chemical reactions, including:
Oxidation: Conversion of 6-deoxyerythronolide B to erythronolide B through the insertion of an oxygen atom.
Reduction: Diastereoselective reduction of intermediates during its biosynthesis.
Substitution: Functional group modifications to form derivatives such as erythromycin.
Common Reagents and Conditions:
Oxidizing agents: Used in the conversion of 6-deoxyerythronolide B to erythronolide B.
Reducing agents: Employed in the diastereoselective reduction steps.
Enzymes: Catalyze various steps in the biosynthesis pathway.
Major Products:
Erythromycin: A broad-spectrum antibiotic derived from erythronolide B.
6-Deoxyerythronolide B: An intermediate in the biosynthesis of erythronolide B.
類似化合物との比較
6-Deoxyerythronolide B: A direct precursor in the biosynthesis of erythronolide B.
Erythronolide A: Another macrolide compound with a similar structure but different functional groups.
9(S)-Dihydroerythronolide A: A derivative with modifications at specific positions on the lactone ring.
Uniqueness: Erythronolide B is unique due to its specific role as an intermediate in the biosynthesis of erythromycin. Its complex structure with multiple chiral centers makes it a challenging and valuable target for synthetic organic chemistry .
特性
IUPAC Name |
14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRGCCVTUPRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275990 | |
| Record name | Erythronolide A, 12-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3225-82-9, 19270-26-9 | |
| Record name | Erythronolide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythronolide A, 12-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of erythronolide B in erythromycin biosynthesis?
A1: Erythronolide B serves as the central aglycone core in erythromycin biosynthesis. It is further modified by the attachment of sugar moieties and enzymatic tailoring to yield the final active antibiotic, erythromycin A [, , , ].
Q2: How is erythronolide B produced in nature?
A2: Saccharopolyspora erythraea, a bacterium, biosynthesizes erythronolide B through a multi-step process utilizing a polyketide synthase (PKS) enzyme complex encoded by the ery gene cluster. This complex assembles propionyl-CoA and methylmalonyl-CoA building blocks to form the macrolactone ring [, , , ].
Q3: What is the molecular formula and weight of erythronolide B?
A3: The molecular formula of erythronolide B is C21H38O6, and its molecular weight is 386.52 g/mol.
Q4: Are there any spectroscopic techniques used to characterize erythronolide B?
A4: Yes, various spectroscopic methods are employed to elucidate the structure and confirm the identity of erythronolide B. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the connectivity and spatial arrangement of atoms within the molecule, confirming stereochemistry [].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation and compound identification [, , ].
Q5: What are the key enzymes involved in modifying erythronolide B during erythromycin biosynthesis?
A5: Several enzymes play crucial roles in modifying erythronolide B:
- 6-Deoxyerythronolide B Hydroxylase (EryF): Catalyzes the hydroxylation of 6-deoxyerythronolide B to form erythronolide B, a critical step in erythromycin A biosynthesis [, , ].
- Glycosyltransferases: These enzymes, including EryBV (mycarosyltransferase) and EryCIII (desosaminyltransferase), attach sugar moieties like L-mycarose and D-desosamine to specific positions on erythronolide B, contributing to the final structure and activity of erythromycin A [, , ].
Q6: Can erythronolide B be used to generate novel erythromycin derivatives?
A6: Yes, erythronolide B serves as a valuable starting point for generating novel erythromycin derivatives through combinatorial biosynthesis. This approach involves engineering the biosynthetic pathway in Saccharopolyspora erythraea or utilizing heterologous expression systems to introduce alternative sugar moieties or modify existing ones on the erythronolide B scaffold [, , , ].
Q7: What are some examples of novel compounds generated using erythronolide B as a precursor?
A7: Researchers have successfully produced several novel compounds using erythronolide B, including:
- Hybrid Macrolides: By introducing glycosyltransferases from other antibiotic-producing bacteria into Saccharopolyspora erythraea strains, researchers have generated hybrid macrolides with altered sugar profiles, potentially impacting their activity and stability [, ].
- Methylated Erythromycin Derivatives: Expression of sugar O-methyltransferases from the spinosyn biosynthetic pathway in Saccharopolyspora erythraea mutants has led to the production of erythromycin derivatives with methylated sugar residues, influencing their activity against specific bacterial strains [].
Q8: How does the structure of erythronolide B influence the activity of the enzymes involved in its modification?
A8: The specific hydroxyl groups and their stereochemistry in the erythronolide B structure are essential for recognition and catalysis by enzymes like EryF and glycosyltransferases. Modifications to these groups can significantly impact the efficiency of these enzymatic reactions and the resulting product profile [, , ].
Q9: Can erythronolide B be chemically synthesized?
A9: Yes, erythronolide B has been successfully synthesized in the laboratory using various synthetic strategies. These often involve a convergent approach, assembling smaller fragments containing specific stereochemical features of the final molecule [, , , ].
Q10: What is the significance of the C3, C5, and C11 positions on the erythronolide B macrolactone ring for glycosylation?
A10: These positions bear hydroxyl groups that can be selectively targeted for glycosylation with different sugar moieties. Controlling the regioselectivity of glycosylation at these positions is crucial for generating desired erythromycin derivatives with specific biological activities [].
Q11: How do structural modifications to erythronolide B impact the biological activity of erythromycin derivatives?
A11: Modifications to the erythronolide B core, particularly changes in stereochemistry, glycosylation patterns, or the introduction of new functional groups, can significantly affect the antibacterial activity, potency, and selectivity of erythromycin derivatives. Understanding these structure-activity relationships is crucial for designing new and improved antibiotics [, ].
Q12: What are the potential future directions for research on erythronolide B?
A12:
- Engineering EryF for Enhanced Erythromycin Production: Optimizing the activity and substrate specificity of EryF through protein engineering could lead to improved yields of erythromycin and its derivatives in heterologous expression systems [].
- Expanding the Repertoire of Hybrid Macrolides: Further exploration of glycosyltransferases from diverse bacterial sources could allow for the generation of a wider array of hybrid macrolides with novel sugar combinations, expanding the possibilities for discovering new antibiotic candidates [].
- Understanding Resistance Mechanisms: Investigating the structural basis for erythromycin resistance and how modifications to erythronolide B affect these mechanisms is crucial for developing strategies to overcome antibiotic resistance [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)
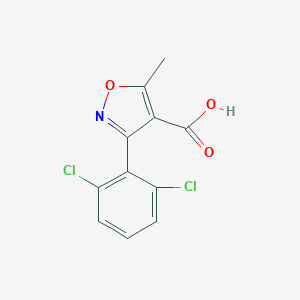
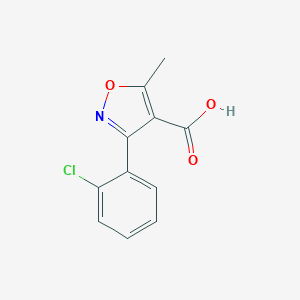


![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)
